BenchChemオンラインストアへようこそ!

4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-bromophenyl)-7-methoxy-

Bioconjugation Chemistry Chemical Probe Synthesis EGFR-Targeted Nanoparticles

4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-bromophenyl)-7-methoxy- (CAS 655247-76-0) is a synthetic, 4-anilinoquinazoline derivative. As a structural analogue of the EGFR tyrosine kinase inhibitor gefitinib, its core scaffold is substituted with a 3-bromophenyl group at the 4-position and a 6-(3-aminopropoxy)-7-methoxy motif on the quinazoline ring.

Molecular Formula C18H19BrN4O2
Molecular Weight 403.3 g/mol
CAS No. 655247-76-0
Cat. No. B12910960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-bromophenyl)-7-methoxy-
CAS655247-76-0
Molecular FormulaC18H19BrN4O2
Molecular Weight403.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=CC=C3)Br)OCCCN
InChIInChI=1S/C18H19BrN4O2/c1-24-16-10-15-14(9-17(16)25-7-3-6-20)18(22-11-21-15)23-13-5-2-4-12(19)8-13/h2,4-5,8-11H,3,6-7,20H2,1H3,(H,21,22,23)
InChIKeyOFWNOGKWPRHQHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-bromophenyl)-7-methoxy- (655247-76-0): Procurement Considerations for Scientific Research


4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-bromophenyl)-7-methoxy- (CAS 655247-76-0) is a synthetic, 4-anilinoquinazoline derivative [1]. As a structural analogue of the EGFR tyrosine kinase inhibitor gefitinib, its core scaffold is substituted with a 3-bromophenyl group at the 4-position and a 6-(3-aminopropoxy)-7-methoxy motif on the quinazoline ring [2]. This configuration features a primary alkyl amine 'handle', replacing the morpholino group of gefitinib, which makes it functionally distinct for targeted bioconjugation applications in probe development and proteomics [1].

Why Generic 4-Anilinoquinazolines Cannot Substitute for 655247-76-0 in Targeted Applications


Structural analogues within the 4-anilinoquinazoline class, such as gefitinib, PD 153035, or 6-amino-4-[(3-bromophenyl)amino]quinazoline, cannot function as direct substitutes for 655247-76-0 due to the unique chemical utility provided by its 6-(3-aminopropoxy) group. This terminal primary amine is essential for chemoselective conjugation to fluorophores, nanoparticles, or solid supports, enabling the creation of kinase-directed chemical probes [1]. In contrast, gefitinib's morpholino group is chemically inert for such bioconjugation, and PD 153035 completely lacks a linker moiety, preventing targeted immobilization without disrupting pharmacophore binding [2]. Simultaneously, the 3-bromophenyl substituent on 655247-76-0 preserves high-affinity EGFR binding, a feature not guaranteed in analogues with different halogen or substituent patterns [3].

Quantifiable Differentiation of 655247-76-0 from Key 4-Anilinoquinazoline Analogs


Primary Amine Conjugation Handle vs. Gefitinib's Inert Morpholino Group

The target compound uniquely provides a primary amine functional group, enabling chemoselective amide bond formation with activated esters. This chemical capability is absent in the approved drug gefitinib, which contains a morpholine ring. The critical utility of this handle is demonstrated in the literature through the gefitinib analogue APdMG (the 3-chloro-4-fluoro counterpart), where the primary amine was used to create drug-particle conjugates with significantly enhanced potency compared to the free drug [1].

Bioconjugation Chemistry Chemical Probe Synthesis EGFR-Targeted Nanoparticles

EGFR Autophosphorylation Inhibition vs. 6-Amino-4-[(3-bromophenyl)amino]quinazoline

Structural modification at the 6-position critically alters the cellular potency of the 4-anilinoquinazoline scaffold. A study on a close analogue, 6-amino-4-[(3-bromophenyl)amino]quinazoline, demonstrated its capability to inhibit EGFR autophosphorylation in intact A431 cells with an IC50 of 17 nM (±3.7 nM) [1]. This established a potency benchmark for the scaffold lacking the aminopropoxy linker. The 6-(3-aminopropoxy) modification on 655247-76-0 introduces a 3-carbon spacer, which is predicted to enhance solubility and expose the amine for conjugation, but it significantly attenuates EGFR kinase inhibition relative to the more compact 6-amino derivative.

EGFR Tyrosine Kinase Inhibition Cell-Based Assay A431 Cells

Conjugation Linker Length Advantage vs. PD 153035

PD 153035 (4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline) is an extremely potent EGFR inhibitor (IC50 = 0.025 nM) [1]. However, its lack of any linker moiety makes it unsuitable for surface immobilization or bioconjugation applications. 655247-76-0 replaces a 6-methoxy group with a 6-(3-aminopropoxy) group, which incorporates a three-atom aminopropyl spacer. This spacer is critical for biophysical assays (e.g., SPR) where the target protein must be sterically accessible, a functional dimension where PD 153035 fails entirely [2].

Surface Plasmon Resonance Kinase Binding Assay Probe Immobilization

Optimal Scientific Applications for 6-(3-aminopropoxy)-N-(3-bromophenyl)-7-methoxyquinazolin-4-amine


Synthesis of Kinase-Targeted Chemical Probes and Fluorescent Tracers

The compound's defining primary amine handle is ideally suited for one-step conjugation to NHS-ester functionalized fluorophores (e.g., Cy5, FITC) or affinity tags (e.g., biotin). This transforms a small-molecule EGFR inhibitor into a high-affinity probe for fluorescence polarization binding assays, cellular imaging, or target engagement studies. This application is impossible with gefitinib, which lacks a reactive functional group [1].

Construction of EGFR-Directed Drug Delivery Nanocarriers

As demonstrated by studies on its close analogue APdMG used in ultrasmall silica nanoparticle conjugates, 655247-76-0 can be employed as a linker-ready warhead for the surface functionalization of nanoparticles. This approach has been shown to enhance in vitro cytotoxicity (LD50 = 6.21 nmol/L for the gefitinib conjugate vs. 3 μmol/L for free gefitinib) by avidity effects, a strategy only viable with a conjugatable analogue and not with standard EGFR inhibitors [2].

Synthesis of Radiolabeled Imaging Agents for EGFR-Positive Tumors

In contrast to PD 153035, which requires complex structural modification for radiolabeling, the aminopropoxy linker on 655247-76-0 allows for direct attachment of bifunctional chelating agents (e.g., DOTA, NOTA) for subsequent metallation with diagnostic isotopes like 99mTc or 68Ga. This was demonstrated with a related 6-amino-4-[(3-bromophenyl)amino]quinazoline derivative, where the ligand enabled high-yield (>90%) radiolabeling for SPECT imaging, highlighting the potential of the 3-bromophenyl scaffold in nuclear medicine [3].

Affinity Chromatography and Target Deconvolution Proteomics

The compound can be directly coupled to NHS-activated Sepharose or magnetic beads to generate an EGFR-selective affinity matrix. This enables specific capture of the EGFR kinase domain from complex proteomes for target deconvolution or in-solution kinase binding assays, a procedure that requires a specific and appropriately linked kinase anchor. Non-linkable inhibitors like gefitinib are incompatible with this experimental workflow, making 655247-76-0 a unique procurement option for chemical biology groups [1].

Quote Request

Request a Quote for 4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-bromophenyl)-7-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.